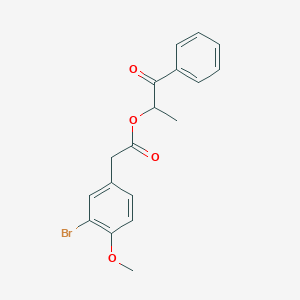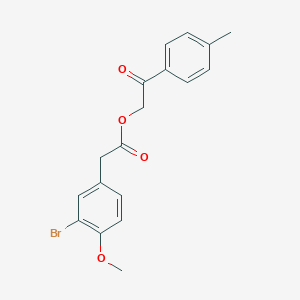
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate (DMTBS) is a sulfonate compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DMTBS has been used in various scientific applications, including as a reagent in organic synthesis, a fluorescent probe, and a photoreactive agent.
作用機序
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate acts as a sulfonating agent, which can modify proteins and other biomolecules by adding a sulfonate group. The sulfonate group can alter the charge and hydrophobicity of the molecule, which can affect its function and interaction with other molecules. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can also act as a photoreactive agent, which can crosslink proteins and create covalent bonds between them.
Biochemical and Physiological Effects:
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been shown to have minimal toxicity and does not have any known drug side effects. In vitro studies have shown that 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can modify proteins and other biomolecules, which can affect their function and interaction with other molecules. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has also been shown to have fluorescent properties, which can be used to study protein-ligand interactions and enzyme activity.
実験室実験の利点と制限
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has several advantages for lab experiments, including its stability and ease of use. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate is also relatively inexpensive compared to other reagents and probes. However, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has some limitations, including its limited solubility in water and its potential to modify multiple sites on a protein, which can complicate data interpretation.
将来の方向性
There are several future directions for 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate research. One direction is to explore its potential as a photoreactive agent for studying protein-protein interactions and protein structure. Another direction is to investigate its potential as a fluorescent probe for studying enzyme activity and protein-ligand interactions. Additionally, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can be used as a protecting group for alcohols and amines, which can be explored in organic synthesis. Overall, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has potential for a wide range of scientific applications and warrants further research.
合成法
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can be synthesized by reacting 2,4-dimethylphenol with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate as a white crystalline solid with a high purity.
科学的研究の応用
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used in various scientific applications, including as a reagent in organic synthesis, a fluorescent probe, and a photoreactive agent. In organic synthesis, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used as a protecting group for alcohols and amines due to its stability and ease of removal. As a fluorescent probe, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used to study protein-ligand interactions and enzyme activity. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can also be used as a photoreactive agent to crosslink proteins and study protein-protein interactions.
特性
製品名 |
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate |
|---|---|
分子式 |
C17H20O3S |
分子量 |
304.4 g/mol |
IUPAC名 |
(2,4-dimethylphenyl) 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C17H20O3S/c1-11-6-7-16(14(4)8-11)20-21(18,19)17-10-13(3)12(2)9-15(17)5/h6-10H,1-5H3 |
InChIキー |
WERWKAVESLBABP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)




![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)



